molecular formula C8H7NO B14452697 Benzyl cyanate CAS No. 75403-69-9

Benzyl cyanate

Cat. No.: B14452697
CAS No.: 75403-69-9
M. Wt: 133.15 g/mol
InChI Key: WIJRMGQOERPOJA-UHFFFAOYSA-N
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Description

Benzyl cyanate is an organic compound with the chemical formula C₈H₇NO It is a derivative of benzyl alcohol where the hydroxyl group is replaced by a cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl cyanate can be synthesized through several methods:

    Reaction of Benzyl Chloride with Potassium Cyanate: This method involves the reaction of benzyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields this compound.

    Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using phosphorus pentoxide (P₂O₅) to produce this compound. This reaction requires heating to facilitate the removal of water.

Industrial Production Methods

Industrial production of this compound often involves the reaction of benzyl chloride with potassium cyanate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

Benzyl cyanate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and urea.

    Reduction: this compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The cyanate group in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Benzyl alcohol and urea.

    Reduction: Benzylamine.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl cyanate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of benzyl cyanate involves its reactivity with nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Isocyanate: Similar to benzyl cyanate but with an isocyanate group instead of a cyanate group. It is more reactive and used in different synthetic applications.

    Benzyl Carbamate: A precursor to this compound, used in the synthesis of this compound through dehydration.

    Phenyl Cyanate: Similar structure but with a phenyl group instead of a benzyl group. It has different reactivity and applications.

Uniqueness

This compound is unique due to its balanced reactivity, making it suitable for various synthetic applications Its ability to undergo hydrolysis, reduction, and substitution reactions provides versatility in organic synthesis

Properties

75403-69-9

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

benzyl cyanate

InChI

InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

WIJRMGQOERPOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC#N

Origin of Product

United States

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